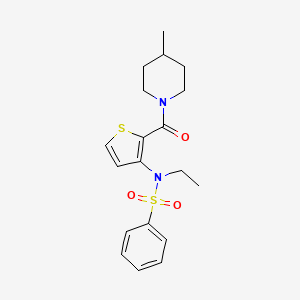

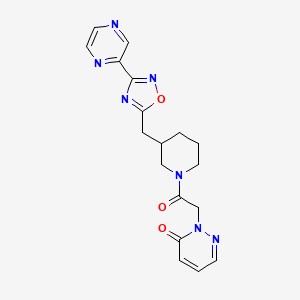

N'-(4-acetamidophenyl)-N-cyclopentyloxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Acetamidophenol, also known as Acetaminophen or Paracetamol, is a potent and selective reversible COX-2 inhibitor . It’s widely used as an antipyretic and analgesic drug .

Synthesis Analysis

The synthesis of Acetaminophen involves the reaction of 4-aminophenol with acetic anhydride in the presence of an acid (sulfuric or phosphoric) to produce Acetaminophen and acetic acid .Molecular Structure Analysis

The molecular formula of 4-Acetamidophenol is CH3CONHC6H4OH . The molecular weight is 151.16 .Chemical Reactions Analysis

The reactivities of different carbonyl groups affect their function in many biomolecules. A practical class, the two-step synthesis of Acetaminophen, has been devised to illustrate the electrophilic reactivities of carbonyls .Physical And Chemical Properties Analysis

The molecular weight of 4-Acetamidophenol is 151.163 . The density is 1.3±0.1 g/cm3, and the boiling point is 387.8±25.0 °C at 760 mmHg .Scientific Research Applications

Metabolism and Drug Action Mechanism

N'-(4-acetamidophenyl)-N-cyclopentyloxamide, as a derivative of acetaminophen, is involved in various metabolic pathways. Högestätt et al. (2005) demonstrate that acetaminophen, after being deacetylated, conjugates with arachidonic acid in the brain and spinal cord to form N-arachidonoylphenolamine (AM404), a potent TRPV1 agonist (Högestätt et al., 2005). Lucas et al. (2005) further explore acetaminophen's mechanism, highlighting its role in lowering cyclo-oxygenase products in the central nervous system (Lucas et al., 2005).

Therapeutic Uses and Mechanisms

Millea (2009) discusses the therapeutic applications of N-acetylcysteine, a related compound, in various conditions such as chronic obstructive pulmonary disease and polycystic ovary syndrome (Millea, 2009). Lauterburg et al. (1983) focus on the protective mechanism of N-acetylcysteine against acetaminophen hepatotoxicity, emphasizing its role in increasing glutathione synthesis (Lauterburg et al., 1983).

Clinical Implications and Treatment

Prescott (2005) addresses the clinical implications of acetaminophen poisoning and the effectiveness of treatments like N-acetylcysteine (Prescott, 2005). Akakpo et al. (2019) explore alternative treatments for acetaminophen-induced liver injury, providing insights into novel therapeutic targets (Akakpo et al., 2019).

Antioxidant Properties and Other Uses

Atkuri et al. (2007) highlight the antioxidant properties of N-acetylcysteine and its uses in treating various conditions related to cysteine/glutathione deficiency (Atkuri et al., 2007). Botting (2000) delves into the potential existence of cyclooxygenase 3 and its implications in acetaminophen's action mechanism (Botting, 2000).

Environmental and Health Impacts

Shimizu et al. (2014) investigate the environmental impact of acetaminophen and potential antidotes for its hepatotoxicity (Shimizu et al., 2014). Holdiness (1991) provides a comprehensive overview of the pharmacokinetics of N-acetylcysteine, a key compound in acetaminophen metabolism (Holdiness, 1991).

Toxicity and Environmental Concerns

Parolini et al. (2010) address the environmental toxicity of acetaminophen and its degradation products in aquatic organisms (Parolini et al., 2010). Hazai et al. (2002) explore the reduction of toxic metabolites of acetaminophen, providing insights into potential therapeutic interventions (Hazai et al., 2002).

Metabolic and Hepatotoxicity Studies

Coen (2015) reviews the application of metabolic profiling in studying acetaminophen metabolism and hepatotoxicity (Coen, 2015). Modick et al. (2014) discuss the ubiquitous presence of acetaminophen metabolites in human urine and its implications for health and the environment (Modick et al., 2014).

Novel Therapeutic Approaches

Latchoumycandane et al. (2007) explore novel therapeutic approaches for acetaminophen-induced liver injury, focusing on mitochondrial protection (Latchoumycandane et al., 2007). Nassini et al. (2010) investigate the neurogenic inflammation caused by acetaminophen and its metabolites, revealing new therapeutic targets (Nassini et al., 2010).

Phytochemicals and Liver Injury

Subramanya et al. (2018) delve into the therapeutic potential of plants and phytochemicals against acetaminophen-induced liver injury, providing a holistic approach to treatment (Subramanya et al., 2018). Shahripour et al. (2014) discuss N-acetylcysteine's (NAC) applications in neurological disorders, highlighting its diverse mechanisms of action (Shahripour et al., 2014).

Environmental Degradation and Transformation

Li et al. (2014) study the degradation and transformation products of acetaminophen in soil, evaluating its environmental fate and potential risks (Li et al., 2014). Yan et al. (2018) provide an overview of the mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions, contributing to a better understanding of APAP hepatotoxicity (Yan et al., 2018).

Mechanism of Action

Target of Action

Similar compounds such as acetaminophen are known to inhibit the cyclooxygenase (cox) pathways .

Mode of Action

It is often categorized alongside NSAIDs (nonsteroidal anti-inflammatory drugs) due to its ability to inhibit the cyclooxygenase (COX) pathways . It is thought to exert central actions .

Biochemical Pathways

There is evidence for a number of central mechanisms, including effects on prostaglandin production, and on serotonergic, opioid, nitric oxide (no), and cannabinoid pathways . It is likely that a combination of interrelated pathways are involved .

Pharmacokinetics

Similar compounds such as acetaminophen are known to be well absorbed from the gastrointestinal tract, distributed throughout most body tissues, metabolized primarily in the liver, and excreted in the urine .

Result of Action

Similar compounds such as acetaminophen are known to have analgesic and antipyretic effects .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide is reported to be a potent and selective reversible inhibitor of COX-2 . It inhibits human recombinant and ovine COX-2 with IC50 values of 0.12 and 0.625 µM, respectively . This suggests that N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide interacts with the COX-2 enzyme, influencing the biochemical reactions that this enzyme is involved in.

Cellular Effects

The interaction of N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide with COX-2 can have significant effects on various types of cells and cellular processes. As COX-2 is involved in the production of prostaglandins, which play a key role in inflammation, pain, and fever responses, the inhibition of COX-2 by N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide can influence these cellular responses .

Molecular Mechanism

N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide exerts its effects at the molecular level primarily through its interaction with the COX-2 enzyme. By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thereby influencing the inflammatory response, pain perception, and fever .

Properties

IUPAC Name |

N'-(4-acetamidophenyl)-N-cyclopentyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-10(19)16-12-6-8-13(9-7-12)18-15(21)14(20)17-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,16,19)(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQMGSIFADXBLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2977163.png)

![4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid](/img/structure/B2977164.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2977166.png)

![N-cyclopentyl-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2977170.png)